molecular formula C21H18N2O3S B300908 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

货号 B300908
分子量: 378.4 g/mol
InChI 键: QLLIXOARRIVPGI-RGEXLXHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as EPI-001 and is a small molecule inhibitor of the androgen receptor (AR). EPI-001 has shown promising results in the treatment of prostate cancer and has the potential to become a valuable tool in the fight against this disease.

作用机制

EPI-001 works by binding to a specific region of the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) known as the AF-2 domain. This binding blocks the interaction of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone with coactivator proteins, which are required for the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone to function properly. As a result, EPI-001 inhibits 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduces the growth of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a significant impact on the biochemical and physiological processes involved in prostate cancer growth and progression. In addition to inhibiting 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function, EPI-001 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and inhibit the expression of genes that are involved in cancer cell survival and proliferation.

实验室实验的优点和局限性

One of the main advantages of EPI-001 for lab experiments is its specificity for the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone). This allows researchers to study the effects of 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition on prostate cancer cells without interfering with other cellular processes. However, one limitation of EPI-001 is its relatively low potency, which may require higher concentrations to achieve significant effects.

未来方向

There are several potential future directions for research on EPI-001 and its applications in the treatment of prostate cancer. These include:
1. Development of more potent EPI-001 analogs that can achieve greater 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition at lower concentrations.
2. Investigation of the effects of EPI-001 on other types of cancer that are driven by the androgen receptor.
3. Combination of EPI-001 with other cancer therapies to enhance its anti-cancer effects.
4. Study of the long-term effects of EPI-001 treatment on prostate cancer patients, including its potential to reduce the risk of disease recurrence.
In conclusion, EPI-001 is a promising compound with potential applications in the treatment of prostate cancer. Its specificity for the androgen receptor makes it a valuable tool for studying the role of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone in cancer growth and progression. Further research is needed to fully understand the biochemical and physiological effects of EPI-001 and its potential as a cancer therapy.

合成方法

The synthesis of EPI-001 involves a multi-step process that includes the reaction of various chemicals and reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromoethanol to form 4-ethoxyphenethylamine. The second step involves the reaction of 4-ethoxyphenethylamine with 4-(2-propynyloxy)benzaldehyde to form 3-(4-ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone.

科学研究应用

EPI-001 has been extensively studied in scientific research for its potential applications in the treatment of prostate cancer. The androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) is a key regulator of prostate cancer growth and progression, and EPI-001 has been shown to inhibit 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduce the growth of prostate cancer cells in vitro and in vivo.

属性

产品名称

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

分子式

C21H18N2O3S

分子量

378.4 g/mol

IUPAC 名称

(5Z)-3-(4-ethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-3-13-26-18-9-5-15(6-10-18)14-19-20(24)23(21(27)22-19)16-7-11-17(12-8-16)25-4-2/h1,5-12,14H,4,13H2,2H3,(H,22,27)/b19-14-

InChI 键

QLLIXOARRIVPGI-RGEXLXHISA-N

手性 SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

规范 SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。